molecular formula C22H22N4O5S B11151606 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11151606
M. Wt: 454.5 g/mol
InChI Key: NNDQVCWBKZBPTR-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole moiety, an indole ring, and multiple methoxy groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of Benzothiazole and Indole: The benzothiazole and indole intermediates are coupled using a suitable linker, such as a propyl chain, through amide bond formation. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole and indole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of multiple methoxy groups in N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide enhances its solubility and reactivity compared to similar compounds. This makes it a more versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H22N4O5S/c1-29-15-11-12-10-14(24-18(12)20(31-3)19(15)30-2)21(28)23-9-8-17(27)26-22-25-13-6-4-5-7-16(13)32-22/h4-7,10-11,24H,8-9H2,1-3H3,(H,23,28)(H,25,26,27)

InChI Key

NNDQVCWBKZBPTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3)OC)OC

Origin of Product

United States

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